

# Application Notes and Protocols for Testing Telacebec (Q203) Against Intracellular *Mycobacterium tuberculosis*

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## Compound of Interest

Compound Name: *Telacebec*

Cat. No.: *B1166443*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Tuberculosis (TB), caused by the intracellular pathogen *Mycobacterium tuberculosis* (M. tuberculosis), remains a leading cause of death from an infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for novel therapeutics with new mechanisms of action. **Telacebec** (formerly Q203) is a promising anti-tubercular agent that represents a new class of drugs, the imidazopyridine amides.<sup>[1][2]</sup> **Telacebec** exhibits potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.<sup>[1][3]</sup>

**Telacebec**'s novel mechanism of action involves the inhibition of the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tuberculosis.<sup>[4][5]</sup> <sup>[6]</sup> This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death.<sup>[1][7][8]</sup> Notably, **Telacebec** is highly active against intracellular M. tuberculosis, a critical feature for an effective TB drug, as the bacterium primarily resides within host macrophages.<sup>[9][10]</sup> This document provides detailed experimental protocols for the in vitro evaluation of **Telacebec**'s efficacy against intracellular M. tuberculosis and its cytotoxicity against host cells.

## Data Presentation

**Table 1: In Vitro Activity of Telacebec against M. tuberculosis H37Rv**

Assay Condition	Parameter	Telacebec (Q203) Concentration	Reference
Broth Culture	MIC <sub>50</sub>	2.7 nM	[11][12]
Intracellular (Macrophages)	MIC <sub>50</sub>	0.28 nM	[9][10]
Drug-Resistant Strains	MIC	3.0 - 7.4 nM	[3]

**Table 2: Recommended Concentration Ranges for In Vitro Assays**

Assay	Telacebec (Q203) Concentration Range	Rationale
Intracellular Efficacy	0.1 nM - 1 µM	To determine the dose-response relationship around the intracellular MIC <sub>50</sub> .
Cytotoxicity	1 µM - 100 µM	To assess the therapeutic index and identify potential host cell toxicity at higher concentrations.

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC) against Extracellular M. tuberculosis

This protocol outlines the determination of the MIC of **Telacebec** against M. tuberculosis H37Rv grown in liquid culture.

Materials:

- M. tuberculosis H37Rv
- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
- **Telacebec** (Q203)
- 96-well microplates
- Resazurin sodium salt solution (0.02% w/v in sterile water)

#### Protocol:

- Prepare a stock solution of **Telacebec** in DMSO.
- Perform serial two-fold dilutions of **Telacebec** in 7H9 broth in a 96-well plate.
- Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Add the bacterial inoculum to each well containing the drug dilutions. Include a drug-free control (bacterial growth control) and a media-only control (sterility control).
- Incubate the plates at 37°C for 7 days.
- After incubation, add 30  $\mu$ L of resazurin solution to each well and incubate for an additional 24-48 hours.
- The MIC is defined as the lowest concentration of **Telacebec** that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial metabolism.

## Macrophage Infection Model to Assess Intracellular Efficacy

This protocol describes the infection of a macrophage cell line with M. tuberculosis to evaluate the intracellular activity of **Telacebec**.

#### Materials:

- Macrophage cell line (e.g., RAW 264.7 or THP-1)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- M. tuberculosis H37Rv
- **Telacebec** (Q203)
- Phosphate-buffered saline (PBS)
- Sterile water with 0.05% Triton X-100
- Middlebrook 7H11 agar plates supplemented with 10% OADC

Protocol:

- Cell Seeding: Seed macrophages into 24-well plates at a density of  $2 \times 10^5$  cells per well and incubate overnight to allow for adherence.[\[13\]](#)
- Bacterial Preparation: Prepare a single-cell suspension of M. tuberculosis H37Rv from a mid-log phase culture.
- Infection: Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.[\[13\]](#) Incubate for 4 hours to allow for phagocytosis.
- Removal of Extracellular Bacteria: After the infection period, wash the cells three times with warm PBS to remove extracellular bacteria.
- Drug Treatment: Add fresh culture medium containing serial dilutions of **Telacebec** to the infected cells. Include a drug-free control.
- Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Lysis and CFU Enumeration:
  - At the end of the incubation period, aspirate the medium.
  - Lyse the macrophages with 0.05% Triton X-100 in sterile water for 10 minutes.

- Perform serial dilutions of the cell lysate in PBS with 0.05% Tween 80.
- Plate the dilutions on 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
- Data Analysis: Count the number of colony-forming units (CFU) for each treatment condition. The efficacy of **Telacebec** is determined by the reduction in CFU counts compared to the untreated control.

## Cytotoxicity Assay

This protocol details the use of the MTT assay to assess the cytotoxicity of **Telacebec** against the macrophage host cells.

Materials:

- Macrophage cell line (e.g., RAW 264.7 or THP-1)
- Complete cell culture medium
- **Telacebec** (Q203)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 20% SDS in 50% DMF)
- 96-well plates

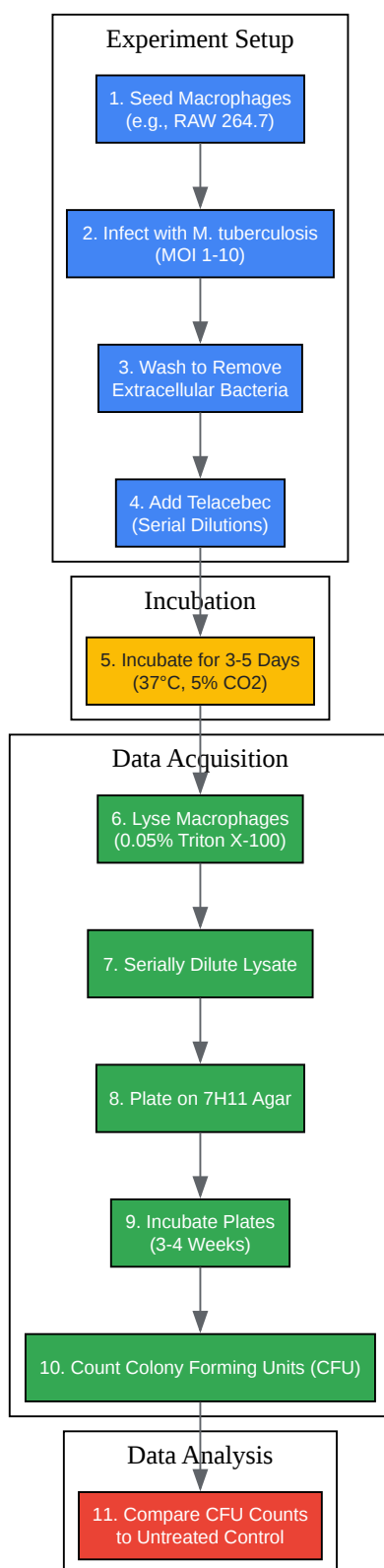
Protocol:

- Cell Seeding: Seed macrophages into a 96-well plate at a density of  $1 \times 10^4$  to  $5 \times 10^4$  cells per well and incubate overnight.
- Drug Treatment: Add serial dilutions of **Telacebec** to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.

- MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for an additional 3-4 hours.[\[14\]](#)
- Formazan Solubilization: Add 100  $\mu$ L of solubilization buffer to each well to dissolve the formazan crystals.[\[14\]](#)
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration ( $CC_{50}$ ) can be determined by plotting cell viability against drug concentration.

## Visualizations

Caption: **Telacebec** inhibits the Cytochrome bc1 complex in M. tuberculosis.



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Caption: Workflow for testing intracellular activity of **Telacebec**.

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